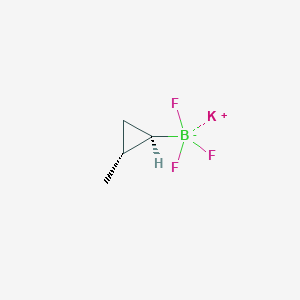

Potassium trans-trifluoro(2-methylcyclopropyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trans-trifluoro(2-methylcyclopropyl)borate, also known as KTFPB, is a boron-based compound that is widely used in scientific research. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. KTFPB is a versatile reagent that can be used in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Negishi cross-coupling reactions, and Stille cross-coupling reactions. In

Applications De Recherche Scientifique

New Perspectives in Organic Chemistry

Potassium trifluoro(organo)borates are emerging as promising alternatives to traditional organoboron reagents in organic chemistry due to their high stability and interesting reactivity, particularly in transmetallation reactions with transition metals. They offer advantages over boronic acids or esters in terms of reactivity, making them valuable for various synthetic applications (Darses & Genet, 2003).

Borylation of Fluorinated Arenes

The potassium salt of the boron-centred nucleophile B(CN)32- demonstrates unique reactivity towards perfluorinated arenes, leading to novel arytricyanoborates. This method provides a new approach to synthesizing stable tricyano(aryl)borates with high chemo- and regioselectivity, expanding the toolbox for fluorine chemistry (Landmann et al., 2017).

Cross-Coupling Reactions

Potassium alkyltrifluoroborates have been successfully used in palladium-catalyzed cross-coupling reactions with aryl and alkenyl trifluoromethanesulfonates. This methodology allows for the efficient synthesis of arenes and alkenes, highlighting the utility of potassium trifluoro(organo)borates in facilitating diverse organic transformations (Molander & Ito, 2001).

Rhodium-Catalyzed Additions

The use of potassium trifluoro(organo)borates in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters demonstrates their efficiency in conjugate addition reactions. These reactions yield Michael adducts with high yields and enantiomeric excesses, showcasing the potential of these reagents in asymmetric synthesis (Navarre et al., 2005).

Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates have been identified as convenient reagents for nucleophilic trifluoromethylation. This application allows for the synthesis of CF3-substituted alcohols and N-tosylamines, demonstrating the versatility of organoboron reagents in introducing trifluoromethyl groups into organic molecules (Levin et al., 2011).

Propriétés

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-methylcyclopropyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-3-2-4(3)5(6,7)8;/h3-4H,2H2,1H3;/q-1;+1/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPGEOLJSZXARO-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-3-carboxamide](/img/structure/B2804153.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2804154.png)

![7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B2804155.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2804157.png)

![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)

![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]furan-2-carboxamide](/img/structure/B2804176.png)